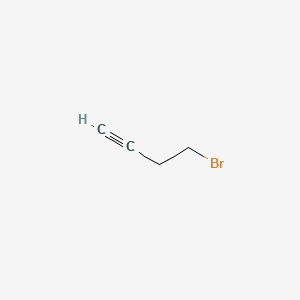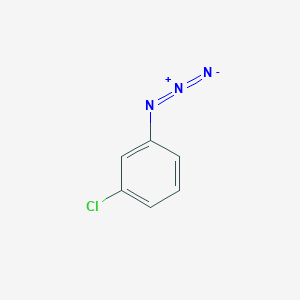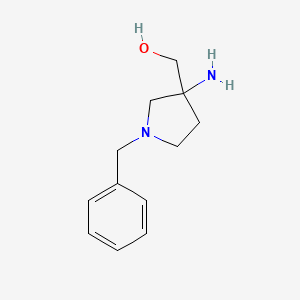
2-溴-6-碘-3-甲氧基吡啶
概述
描述
The compound 2-Bromo-6-iodo-3-methoxypyridine is a halogenated pyridine derivative that is not directly mentioned in the provided papers. However, related compounds and their chemistry can provide insights into its potential reactivity and applications. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry due to its stability and synthetic efficiency . Similarly, 2-Bromo-4-iodopyridine serves as a precursor for various substituted pyridines . These findings suggest that 2-Bromo-6-iodo-3-methoxypyridine could also be a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related bromo-iodo pyridine derivatives often involves halogen dance reactions, as seen in the synthesis of 2-Bromo-4-iodopyridine . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the potential for regioselective halogenation and functionalization of pyridine rings . These methods could potentially be adapted for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.
Molecular Structure Analysis
While the molecular structure of 2-Bromo-6-iodo-3-methoxypyridine is not directly analyzed in the provided papers, the structure of a related compound, 2-Iodo-3-methoxy-6-methylpyridine, has been determined to feature planar pyridine rings with specific dihedral angles, and the presence of weak intermolecular hydrogen bonds . This information can be useful in predicting the molecular geometry and intermolecular interactions of 2-Bromo-6-iodo-3-methoxypyridine.
Chemical Reactions Analysis
The chemical reactivity of bromo- and iodo- pyridines is well-documented, with these halogens often serving as good leaving groups in nucleophilic substitution reactions . For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been used as an intermediate for the synthesis of pentasubstituted pyridines . This suggests that 2-Bromo-6-iodo-3-methoxypyridine could undergo similar transformations, potentially leading to a wide range of substituted pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-iodo-3-methoxypyridine can be inferred from related compounds. For instance, the presence of methoxy and bromo groups in 5-bromo-2-methoxy-6-methylpyridine affects its reactivity and physical properties, such as solubility and boiling point . The halogen-rich nature of compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine also suggests that 2-Bromo-6-iodo-3-methoxypyridine may have significant applications in medicinal chemistry due to its potential for further functionalization .
科学研究应用
1. 有机合成中的前体
2-溴-6-碘-3-甲氧基吡啶可用作各种有机化合物合成中的前体。例如,它用于制备羟基吡啶,这个过程涉及偶联反应和随后的醚解离(Dehmlow & Schulz, 1987)。此外,它是复杂分子的高效合成中的关键组分,例如5-溴-2-甲氧基-6-甲氟氨基吡啶-3-羧酸,该化合物在药物化学领域有应用(Hirokawa, Horikawa, & Kato, 2000)。
2. 化学反应和机理中的作用
这种化合物参与了各种化学反应和机理。例如,它在卤代吡啶的氨基化过程中发挥作用,可能涉及像吡啶亚烯这样的中间体(Pieterse & Hertog, 2010)。它还用于研究卤素金属交换反应及其在有机合成中的应用(Walters, Carter, & Banerjee, 1992)。
安全和危害
属性
IUPAC Name |
2-bromo-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNVVCKJSWJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455194 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321535-37-9 | |
| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-6-iodo-3-methoxypyridine a useful compound in organic synthesis?
A1: 2-Bromo-6-iodo-3-methoxypyridine is a versatile building block in organic synthesis due to its ability to undergo selective Suzuki reactions. [] The presence of two different halogen atoms (bromine and iodine) with varying reactivity allows for sequential functionalization. This selectivity is valuable for the controlled synthesis of complex molecules, particularly aryl-substituted pyridines, which are important structural motifs in various pharmaceuticals and agrochemicals.
Q2: Can you elaborate on the selective Suzuki reactions of 2-Bromo-6-iodo-3-methoxypyridine as highlighted in the research?
A2: The research by [] demonstrates that 2-Bromo-6-iodo-3-methoxypyridine can be selectively arylated via Suzuki reactions. The authors successfully synthesized both mono-arylated and terarylated derivatives. This selectivity is attributed to the higher reactivity of the iodine atom compared to the bromine atom under the employed reaction conditions. By adjusting the reaction conditions and stoichiometry, researchers can control the degree of arylation, making this compound a powerful tool for synthesizing diverse pyridine derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

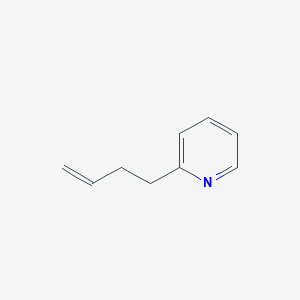





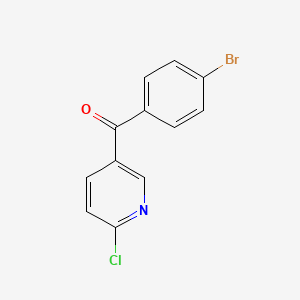
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
